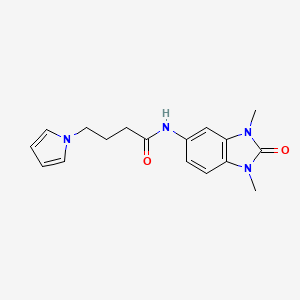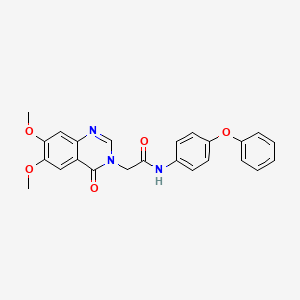![molecular formula C23H29ClO3 B10984341 4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one](/img/structure/B10984341.png)
4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. The specific structure of this compound includes a butyl group, a chlorine atom, and a prenyloxy group attached to the chromen-2-one core, making it a unique derivative with potential biological and chemical applications.
Preparation Methods
The synthesis of 4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with the appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The prenyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chromen-2-one derivative.
Scientific Research Applications
4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE can be compared with other chromen-2-one derivatives, such as:
7-Hydroxy-2H-chromen-2-one: A simpler derivative with hydroxyl substitution, known for its anticoagulant and antioxidant properties.
4-Methyl-2H-chromen-2-one: A methyl-substituted derivative with antimicrobial and anti-inflammatory activities.
6-Chloro-2H-chromen-2-one: A chlorine-substituted derivative with potential anticancer and antiviral effects.
The uniqueness of 4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H29ClO3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-butyl-6-chloro-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C23H29ClO3/c1-5-6-10-18-13-23(25)27-21-15-22(20(24)14-19(18)21)26-12-11-17(4)9-7-8-16(2)3/h8,11,13-15H,5-7,9-10,12H2,1-4H3/b17-11+ |
InChI Key |
LMMDMTHBNHEAMS-GZTJUZNOSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B10984261.png)

![2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B10984272.png)
![1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10984289.png)

![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10984297.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10984310.png)
![1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984313.png)
![3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10984320.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984323.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10984327.png)

![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide](/img/structure/B10984340.png)
